3-Hydroxyhexane-2,5-dione

Description

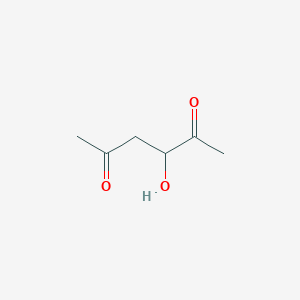

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyhexane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)3-6(9)5(2)8/h6,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGSILCFPNVDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496422 | |

| Record name | 3-Hydroxyhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-85-1 | |

| Record name | 3-Hydroxyhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 3 Hydroxyhexane 2,5 Dione

Catalytic Synthesis from Biomass-Derived Precursors

The conversion of HMF to 3-hydroxyhexane-2,5-dione is a promising pathway for valorizing biomass. nih.gov This transformation is typically achieved through a one-pot reaction involving hydrogenation and hydrolytic ring-opening of the furan (B31954) structure present in HMF. rsc.org Both homogeneous and heterogeneous catalytic systems have been developed to facilitate this conversion, each with distinct advantages and mechanistic features. nih.gov

Hydrogenation and Hydrolytic Ring-Opening of 5-Hydroxymethylfurfural (B1680220)

The synthesis of this compound from HMF involves a tandem reaction sequence. rsc.org The initial step is the hydrogenation of HMF, which can lead to various intermediates depending on the catalyst and reaction conditions. This is followed by the hydrolytic opening of the furan ring to yield the target diketone. acs.orgfigshare.com The process is often conducted in an aqueous medium, which facilitates the hydrolysis step. upc.edu

Mechanistic Investigations of Furan Ring Conversion to Diketones

The mechanism of the furan ring opening to form diketones has been a subject of detailed study. One proposed pathway involves the initial hydrogenation of the furan ring, followed by acid-catalyzed hydrolysis to open the ring and form the diketone structure. figshare.comwikipedia.org Another proposed mechanism suggests that HMF first undergoes rehydration to form a diketone intermediate, which is then selectively hydrogenated. Isotopic labeling studies using deuterium (B1214612) have provided evidence for the former pathway, particularly in homogeneous catalysis, where iridium complexes can selectively activate the furan ring. rsc.org The presence of an acid, either added explicitly or generated in situ, is crucial for the hydrolytic cleavage of the furan ring. rsc.org

Evaluation of Homogeneous and Heterogeneous Catalytic Systems

Both homogeneous and heterogeneous catalysts have been effectively employed for the synthesis of this compound from HMF. rsc.org Homogeneous catalysts, particularly those based on iridium and ruthenium complexes, have shown high efficiency, often operating under milder conditions of temperature and pressure and providing high yields of the desired product. nih.govrsc.org Heterogeneous catalysts, on the other hand, offer advantages in terms of easy separation and reusability, which are critical for industrial applications. frontiersin.orgnih.gov

Noble metal catalysts are highly effective for the conversion of HMF to this compound.

Ruthenium on Carbon (Ru/C): Heterogeneous Ru/C catalysts have also been utilized for this reaction. In a multiphase system, Ru/C has been shown to catalyze the conversion of HMF to a mixture of products including this compound. unive.it

Palladium on Carbon (Pd/C): Pd/C is another widely used heterogeneous catalyst for the hydrogenation of HMF. unibo.it In the presence of an acid, Pd/C can effectively catalyze the ring-opening of furan derivatives to form diketones. acs.org Studies have shown that a combination of Pd/C with an acidic component can lead to good yields of this compound. nih.gov

Interactive Table: Performance of Noble Metal Catalysts in the Synthesis of this compound

| Catalyst | Type | HMF Conversion (%) | Yield of this compound (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Cp*Ir-A | Homogeneous | ~100 | 85.8 | 120 °C, 7 bar H₂, 2 h | acs.org |

| [Ir]-5 | Homogeneous | Not specified | 76 (selectivity) | 120 °C, 10 bar H₂, 2 h | rsc.org |

| Pd/C | Heterogeneous | 81 | 60 | 80 °C, 10 bar H₂, with CO₂/H₂O | nih.govacs.org |

| Ru/C | Heterogeneous | 92 | 36 (selectivity) | 100 °C, multiphase system | unive.it |

To address the high cost of noble metals, research has focused on developing efficient noble-metal-free catalysts. mdpi.com

Nickel on Alumina (Ni/Al2O3): Tungsten-promoted Ni/Al2O3 has emerged as a promising noble-metal-free catalyst for the conversion of HMF to 1-hydroxy-2,5-hexanedione, a closely related compound. nih.govfrontiersin.org The addition of tungsten introduces acid sites that are crucial for the hydrolytic ring-opening, leading to high selectivity for the desired diketone. frontiersin.org This system has achieved yields comparable to some noble metal catalysts. nih.gov

Interactive Table: Performance of Noble-Metal-Free Catalysts in the Synthesis of 1-Hydroxy-2,5-hexanedione

| Catalyst | Type | HMF Conversion (%) | Yield of 1-Hydroxy-2,5-hexanedione (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| NiWOx/Al2O3-0.5 | Heterogeneous | Not specified | 59 | 120 °C, 4 MPa H₂, 6 h | nih.govfrontiersin.org |

| Ni/Al2O3 | Heterogeneous | 46 | 29 (selectivity) | 140 °C, 4 MPa H₂, 2 h | frontiersin.org |

Noble Metal Catalysts (e.g., Ru/C, Ir Complexes, Pd/C)

Influence of Reaction Parameters on Synthesis Selectivity and Yield

The selectivity and yield of this compound synthesis are significantly influenced by several reaction parameters.

Temperature: The reaction temperature plays a crucial role. For instance, with Cp*Ir complexes, increasing the temperature from 110 °C to 120 °C led to an increase in the yield of this compound, but a further increase to 130 °C did not improve the yield. acs.org In some systems, higher temperatures can promote side reactions, such as the rearrangement of the furan ring to form cyclopentanone (B42830) derivatives. csic.escsic.es

Hydrogen Pressure: The pressure of hydrogen gas also affects the reaction outcome. With Cp*Ir catalysts, an optimal H2 pressure was found to be around 7 bar for maximizing the yield of this compound. acs.org

Solvent: The choice of solvent is critical. Aqueous systems are generally preferred as water is required for the hydrolytic ring-opening step. upc.edu The use of co-solvents, such as tetrahydrofuran (B95107) (THF), can influence the solubility of reactants and intermediates, thereby affecting the reaction pathway and product distribution. acs.org

Catalyst Loading and Composition: The amount of catalyst used and its specific composition, such as the metal loading and the nature of the support or ligands, have a direct impact on the reaction rate and selectivity. acs.org For bimetallic catalysts, the ratio of the two metals can be optimized to enhance catalytic performance. csic.es

Non-Enzymatic Biochemical Formation Routes

The formation of this compound in biological systems can occur through non-enzymatic pathways, bypassing the need for specific enzyme catalysis. These spontaneous reactions are of significant interest in understanding the metabolic interplay between different biochemical species, particularly under physiological or pathophysiological conditions such as ketosis.

Aldol (B89426) Condensation Mechanisms Involving Key Metabolites (e.g., Methylglyoxal (B44143) and Acetoacetate)

A primary non-enzymatic route for the synthesis of this compound is the direct aldol condensation between the reactive dicarbonyl compound, methylglyoxal, and the ketone body, acetoacetate (B1235776). lookchem.comnih.gov This reaction is particularly relevant in conditions of ketosis, such as that induced by diabetes or a ketogenic diet, where the concentration of acetoacetate is elevated. rsc.org

Methylglyoxal is a highly reactive α-oxoaldehyde that is a ubiquitous byproduct of glycolysis. epa.govnih.gov If not detoxified by the glyoxalase system, it can lead to the formation of advanced glycation end-products (AGEs), which are associated with various disease states. nih.gov Acetoacetate, a ketone body produced primarily in the liver from the breakdown of fatty acids, can act as a nucleophile in this reaction. rsc.org

The aldol condensation mechanism involves the enolate of acetoacetate attacking one of the carbonyl carbons of methylglyoxal. This reaction serves as a buffering mechanism, where acetoacetate effectively scavenges the otherwise harmful methylglyoxal, converting it into the less reactive this compound. rsc.org Studies have shown that this novel metabolite is present in the blood of insulin-starved patients at concentrations of 10-20% of the methylglyoxal level. nih.govmdpi.com Further research has indicated that this compound is subsequently metabolized into non-glycating species in human blood. epa.govnih.govmdpi.com

The discovery of this non-enzymatic pathway highlights a previously unknown metabolic route and underscores the role of acetoacetate as a competent endogenous carbon nucleophile. nih.govmdpi.com

Table 1: Key Reactants and Products in the Non-Enzymatic Formation of this compound

| Compound Name | Role in Reaction | Chemical Formula | Molar Mass ( g/mol ) |

| Methylglyoxal | Electrophile | C₃H₄O₂ | 72.06 |

| Acetoacetate | Nucleophile | C₄H₅O₃⁻ | 101.08 |

| This compound | Product | C₆H₁₀O₃ | 130.14 |

Stereochemical Aspects of Biochemical Formation

The stereochemistry of the non-enzymatic formation of this compound is a critical aspect that influences its subsequent metabolic fate and biological activity. The structure of this compound contains a chiral center at the C3 position, meaning it can exist as two enantiomers: (3R)-3-hydroxyhexane-2,5-dione and (3S)-3-hydroxyhexane-2,5-dione.

While the non-enzymatic aldol condensation of methylglyoxal and acetoacetate is well-documented, the stereochemical outcome of this reaction in a biological environment has not been extensively characterized in the scientific literature. The reaction involves the formation of a new stereocenter, and without the guidance of a chiral catalyst such as an enzyme, it would be expected to produce a racemic mixture (an equal amount of both enantiomers).

However, the presence of "(3R)-3-hydroxyhexane-2,5-dione" has been noted in natural product databases, suggesting that stereospecific forms of the compound exist in nature. openaccesspub.org The specific pathways that lead to the formation of a particular enantiomer in a biological context remain an area for further investigation. It is possible that the chiral environment of the cell, including the presence of other chiral molecules, could influence the stereochemical course of this non-enzymatic reaction to some degree, though this has not been definitively proven.

Table 2: Potential Stereoisomers of this compound

| Stereoisomer Name | Configuration at C3 |

| (3R)-3-hydroxyhexane-2,5-dione | R |

| (3S)-3-hydroxyhexane-2,5-dione | S |

Referenced Compounds

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxyhexane 2,5 Dione

Intramolecular Cyclization Reactions

The presence of two carbonyl groups in a 1,4-relationship provides the structural basis for intramolecular aldol (B89426) condensation, a common method for synthesizing five-membered rings. libretexts.org

Formation of Cyclopentanone (B42830) Derivatives via Aldol Condensation

In contrast to its isomer, 1-hydroxyhexane-2,5-dione (B3055535) (HHD), which readily undergoes intramolecular aldol condensation to form 2-hydroxy-3-methylcyclopent-2-enone (MCP), 3-hydroxyhexane-2,5-dione does not favor this cyclization pathway. researchgate.netnih.gov The placement of the hydroxyl group at the C3 position alters the molecule's reactivity in aldol reactions. Research suggests that this structural difference leads to a preference for the formation of linear aldol adducts or oligomers rather than the cyclic cyclopentanone derivatives.

The propensity for a 1,4-diketone to cyclize is dependent on the formation of a stable enolate that can attack the second carbonyl group. For 2,5-hexanedione (B30556), this reaction readily yields 3-methyl-2-cyclopentenone. libretexts.org While this compound possesses the necessary functional groups, the electronic and steric influence of the C3-hydroxyl group appears to disfavor the conformation required for efficient intramolecular cyclization.

Stereocontrol and Regioselectivity in Cyclization Pathways

Regioselectivity in the aldol cyclization of 1,4-diketones is determined by which α-carbon is deprotonated to form the nucleophilic enolate and which carbonyl group acts as the electrophile. All steps in the mechanism are typically reversible, leading to the most thermodynamically stable product. libretexts.org For this compound, the key factor influencing its reaction pathway is the hydroxyl group at the C3 position. This substitution modifies the regioselectivity of the reaction, steering it away from the formation of cyclic products. Instead of the expected five-membered ring, the compound tends to form linear oligomers. There is limited specific research on stereocontrol in the cyclization of this compound, primarily because the cyclization reaction itself is not a significant pathway for this molecule.

Reactions with Nitrogen-Containing Compounds

The 1,4-dicarbonyl motif is a classic substrate for the synthesis of five-membered aromatic heterocycles, such as pyrroles, through condensation reactions with amines.

Paal-Knorr Condensation for Pyrrole (B145914) Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia (B1221849) or primary amines, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The general mechanism involves the attack of the amine on both carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrrole ring. alfa-chemistry.com

As a 1,4-diketone, this compound is a potential substrate for the Paal-Knorr reaction. However, while extensive research documents this reaction for unsubstituted 2,5-hexanedione and the isomeric 1-hydroxyhexane-2,5-dione, specific studies detailing the reaction conditions and yields for this compound are not prominent in the literature. mdpi.com The presence of the hydroxyl group at C3 would be expected to result in a 3-hydroxy-2,5-dimethylpyrrole derivative, though its influence on reaction kinetics and yield relative to other diketones has not been thoroughly characterized.

Synthesis of N-Substituted Pyrrole Derivatives

The Paal-Knorr condensation using primary amines (R-NH₂) instead of ammonia is a standard method for producing N-substituted pyrroles. alfa-chemistry.com A wide variety of aliphatic and aromatic amines can be used, making it a versatile route to a broad scope of pyrrole derivatives from simple 1,4-diketones. nih.govscirp.org

Given its structure, this compound would be expected to react with primary amines to yield N-substituted 3-hydroxy-2,5-dimethylpyrroles. The general applicability of the Paal-Knorr synthesis suggests that various N-alkyl and N-aryl derivatives could be accessible. alfa-chemistry.com For instance, its isomer 1-hydroxyhexane-2,5-dione reacts with primary amines to form N-substituted pyrroles in excellent yield. While analogous reactivity can be inferred for the 3-hydroxy isomer, detailed experimental findings are scarce.

Reduction and Oxidation Pathways

The carbonyl and hydroxyl functional groups in this compound are susceptible to reduction and oxidation reactions. Much of the known information about these pathways comes from its role as a biological metabolite.

This compound is formed in the body via a non-enzymatic aldol reaction between the ketone body acetoacetate (B1235776) and the reactive metabolite methylglyoxal (B44143), particularly during states of ketosis. au.dknih.govsigmaaldrich.commetagenicsinstitute.com Once formed, it is further metabolized. au.dknih.gov Studies have shown that it can be reduced in blood cells to corresponding diols and triols. nih.gov One identified reduction product is 4,5-dihydroxy-2-hexanone, indicating the reduction of one of the ketone functionalities. researchgate.net This metabolic processing ultimately converts it into non-glycating species. au.dkmdpi.com

While metabolic reduction pathways have been identified, there is a lack of specific research on the controlled chemical oxidation of this compound in a laboratory setting. Oxidation could potentially target the secondary alcohol to form a triketone, or involve more complex cleavage of the carbon chain, but such transformations have not been detailed in available literature.

| Feature | This compound | 1-Hydroxyhexane-2,5-dione (HHD) | 2,5-Hexanedione |

| Key Functional Groups | C3-OH, C2/C5=O | C1-OH, C2/C5=O | C2/C5=O |

| Intramolecular Aldol | Favors linear oligomers | Readily forms cyclic product (MCP) | Forms cyclic product |

| Paal-Knorr Reactivity | Potential substrate | Excellent substrate | Standard substrate |

| Known Reduction Products | 4,5-dihydroxy-2-hexanone, diols, triols nih.govresearchgate.net | 1,2,5-Hexanetriol | Hexanediols |

| Primary Source/Synthesis | Metabolic product; retro-aldol of sugars metagenicsinstitute.com | Hydrogenation/hydrolysis of HMF | Oxidation of hexane |

Formation of Diols and Triols

The presence of two carbonyl groups and a hydroxyl group makes this compound a candidate for reduction to corresponding poly-alcohol species. Research indicates that this transformation occurs in biological systems. Specifically, this compound can be reduced to form diols and triols within blood cells. nih.gov This reductive pathway is a key aspect of its metabolism. nih.govmdpi.com

The reduction of the ketone functionalities would yield hydroxyl groups. Complete hydrogenation of both ketone groups in this compound would result in the formation of a hexanetriol (B1209766). For comparison, the related compound 1-hydroxyhexane-2,5-dione is known to be fully hydrogenated to form 1,2,5-hexanetriol. The reduction of diketones to diols is a recognized chemical transformation.

Investigations into Chemical Degradation Pathways in Aqueous and Organic Media

The stability and degradation of this compound are influenced by its chemical environment. In biological systems, which are primarily aqueous, the compound undergoes metabolic transformation. nih.govau.dk Studies have shown that this compound is primarily subject to reductive metabolism in human blood. mdpi.com This metabolic process represents a significant degradation pathway in an aqueous, biological context.

The stability of related dione (B5365651) compounds has been observed to be lower in acidic aqueous solutions when compared to organic solvents such as tetrahydrofuran (B95107) (THF). acs.org In the context of its formation, this compound arises from a non-enzymatic aldol reaction between methylglyoxal and the ketone body acetoacetate, particularly during ketosis. nih.govresearchgate.net Its subsequent metabolism is a key pathway for its clearance in the body. nih.gov

Interaction with Biologically Relevant Nucleophiles

The electrophilic nature of the carbonyl carbons in this compound makes it reactive toward biological nucleophiles, most notably the amino groups of amino acid residues in proteins.

Studies on Lysine (B10760008) Residue Modifications in Model Systems

Research has demonstrated that this compound interacts with the lysine residues of proteins. nih.govresearchgate.net This γ-diketone reacts with the primary amine of lysine to form pyrrole adducts. Specifically, studies have identified the formation of 3-hydroxy-pyrrolated adducts on proteins such as human serum albumin. nih.govresearchgate.net This modification is a result of the Paal-Knorr pyrrole synthesis, a classic reaction between a γ-diketone and a primary amine.

The formation of these adducts has been detected in patients with diabetic ketosis, highlighting the biological relevance of this reaction. researchgate.net The propensity of γ-diketones to form pyrroles with lysine residues is a critical factor in their biological activity. researchgate.netresearchgate.net

| Reactant | Biological Nucleophile | Resulting Adduct | Biological Context |

|---|---|---|---|

| This compound | Lysine Residues (e.g., in Human Serum Albumin) | 3-Hydroxy-pyrrolated protein adducts | Detected in patients with diabetic ketosis |

Formation of Non-Glycating Species through Subsequent Transformations

While this compound is formed from the highly reactive glycating agent methylglyoxal, it is considered a non-glycating metabolite itself. nih.gov This is because it is subsequently metabolized into other molecules. nih.govau.dksigmaaldrich.com Through the use of metabolite-alkyne-tagging strategies, it has been clarified that this compound is further transformed into non-glycating species in human blood. nih.govresearchgate.net

The primary route for this transformation is through reductive metabolism. mdpi.com This process, which leads to the formation of diols and triols as mentioned previously, represents a detoxification pathway, converting the reactive diketone into more inert alcohol species. nih.govmdpi.com

| Compound | Transformation Pathway | Resulting Species | Significance |

|---|---|---|---|

| This compound | Reductive Metabolism in blood | Diols and Triols (Non-glycating) | Detoxification of the reactive diketone |

Biological Occurrence and Biochemical Interactions of 3 Hydroxyhexane 2,5 Dione

Identification as a Natural Product in Biological Matrices

3-Hydroxyhexane-2,5-dione is a naturally occurring chemical compound that has been identified in both plant and mammalian systems. Its presence in these diverse biological matrices highlights its involvement in distinct metabolic contexts.

Phytochemical investigations have confirmed the presence of this compound as a natural product in the plant kingdom. Specifically, it has been isolated from the whole plant of Saussurea katochaete, a perennial herbaceous plant belonging to the Compositae family. ingentaconnect.comnih.govresearchgate.net In a study analyzing the acetone (B3395972) extract of this plant, this compound was identified as one of several known compounds, alongside other butenolide derivatives. ingentaconnect.comnih.gov

Table 1: Known Compounds Isolated from Saussurea katochaete

| Compound Name | Reference |

|---|---|

| 2,4-dimethyl-4-hydroxy-2-butenolide | ingentaconnect.com |

| 3-hexene-2,5-dione | ingentaconnect.com |

| This compound | ingentaconnect.comnih.gov |

In mammalian systems, this compound emerges as a metabolite under specific physiological and pathological states characterized by ketosis. metagenicsinstitute.com This includes conditions such as diabetic ketosis, prolonged fasting, or adherence to a ketogenic diet. metagenicsinstitute.comau.dk Its formation is the result of a non-enzymatic aldol (B89426) reaction between the ketone body acetoacetate (B1235776) and methylglyoxal (B44143), a reactive dicarbonyl compound derived from glucose metabolism. nih.govnih.govportlandpress.com

Studies have detected this compound in the blood of insulin-starved diabetic patients, where its concentration can reach 10% to 20% of the corresponding methylglyoxal level. nih.govau.dksigmaaldrich.com In a study of diabetic subjects undergoing insulin (B600854) withdrawal and an overnight fast, the concentration of this metabolite was measured to be between 10 and 40 nM. nih.gov The discovery of this compound in mammals has revitalized interest in acetoacetate as a competent endogenous carbon nucleophile. nih.govau.dk

Occurrence in Plant Metabolomes (e.g., Saussurea katochaete)

Role in Metabolic Buffering Systems

This compound is a key component of a metabolic buffering mechanism that mitigates the harmful effects of certain reactive metabolites.

A primary biochemical role of this compound's precursor, acetoacetate, is the scavenging of the reactive carbonyl species (RCS) methylglyoxal. metagenicsinstitute.comnih.gov Methylglyoxal is a highly reactive and potentially toxic by-product of glycolysis that can react with and damage biomolecules like proteins and DNA, leading to the formation of advanced glycation end products (AGEs). metagenicsinstitute.comnih.gov

During ketosis, elevated levels of acetoacetate allow it to act as a scavenger, directly reacting with methylglyoxal in a non-enzymatic chemical conversion to form this compound. metagenicsinstitute.comau.dknih.gov This process effectively "buffers" and neutralizes the reactive methylglyoxal, converting it into a less harmful compound. metagenicsinstitute.comnih.gov

The formation of this compound represents an alternative detoxification pathway for methylglyoxal, operating in parallel with the primary enzymatic defense, the glyoxalase system. mdpi.commdpi.com The glyoxalase system is the main pathway for detoxifying methylglyoxal in most cells under normal physiological conditions. mdpi.commdpi.com

However, during ketosis, the non-enzymatic reaction between acetoacetate and methylglyoxal provides a significant additional route for detoxification. nih.gov This pathway is considered one of several alternative mechanisms for managing reactive dicarbonyls, which also include enzymes like aldo-keto reductases (AKRs) and aldehyde dehydrogenases (ALDHs). mdpi.commdpi.com

Table 2: Detoxification Pathways for Methylglyoxal

| Pathway | Mechanism | Key Molecules/Enzymes |

|---|---|---|

| Glyoxalase System | Primary enzymatic detoxification | Glyoxalase I, Glyoxalase II, Glutathione |

| Acetoacetate Scavenging | Non-enzymatic aldol reaction | Acetoacetate, this compound |

| Aldo-Keto Reductases (AKRs) | Enzymatic reduction | AKRs |

| Aldehyde Dehydrogenases (ALDHs) | Enzymatic oxidation | ALDHs |

Chemical Scavenging of Reactive Carbonyl Species

Pathways of Further Metabolic Processing within Biological Systems

Once formed, this compound is not an end-product but is subject to further metabolic conversion. Research employing metabolite-alkyne-tagging strategies has demonstrated that this compound is further metabolized into non-glycating species within human blood. nih.govau.dk This subsequent processing is crucial as it prevents the accumulation of the dione (B5365651) itself and ensures the detoxification process is complete.

Studies indicate that blood cells are responsible for this metabolic processing, converting this compound into less-reactive species. metagenicsinstitute.comnih.govresearchgate.net Specifically, it can be reduced to corresponding diols and triols. nih.gov While this compound is considered a non-glycating metabolite, it has been observed to cause modifications to lysine (B10760008) residues on proteins such as human serum albumin, the physiological significance of which is still under investigation. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-hydroxy-(Z)-3-hexene-2,5-dione |

| 2,4-dimethyl-4-hydroxy-2-butenolide |

| 3-hexene-2,5-dione |

| This compound |

| Acetoacetate |

| Advanced Glycation End Products (AGEs) |

| Diols |

| Glucose |

| Glutathione |

| Methylglyoxal |

Advanced Analytical Methodologies for Characterization and Quantitative Analysis of 3 Hydroxyhexane 2,5 Dione

Mass Spectrometric Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of 3-hydroxyhexane-2,5-dione, offering high sensitivity and specificity. mdpi.com Its coupling with separation techniques like liquid chromatography (LC) further enhances its capabilities for analyzing complex mixtures. mdpi.comamegroups.org

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of this compound with high accuracy. This technique measures the mass-to-charge ratio of ions to a very high degree of precision, allowing for the confident assignment of a molecular formula. mdpi.com For this compound (C₆H₁₀O₃), the exact mass is calculated to be 130.062994177. lookchem.comchemsrc.com HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, a critical step in structural elucidation. Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution instruments provide detailed structural information by fragmenting the molecular ion and analyzing the resulting product ions. mdpi.com

Targeted Quantitative Analysis using LC-MS Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the targeted quantitative analysis of metabolites, including this compound, in various biological matrices. au.dknih.govwellcomeopenresearch.org This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. amegroups.org

For quantitative studies, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are frequently employed. nih.gov This approach offers high sensitivity and specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. The use of isotopically labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

In a study investigating the non-enzymatic reaction between methylglyoxal (B44143) and acetoacetate (B1235776), LC-MS analysis was key to identifying and quantifying the resulting this compound. nih.govresearchgate.net This research highlighted the presence of this metabolite in the blood of insulin-starved patients at concentrations of 10%–20% of the methylglyoxal level. au.dknih.govresearchgate.netsigmaaldrich.com

Derivatization can be employed to improve the chromatographic and mass spectrometric properties of certain analytes. amegroups.orgnih.gov For instance, derivatizing agents that introduce a readily ionizable group can enhance the ionization efficiency and, consequently, the detection sensitivity. nih.gov

Table 1: LC-MS/MS Parameters for Analysis of Related Compounds This table presents examples of LC-MS/MS parameters used for the analysis of related keto compounds and organic acids, illustrating typical conditions that could be adapted for this compound.

| Parameter | Method 1: PITC Derivatization mdpi.com | Method 2: 3-NPH Derivatization mdpi.com |

| LC Column | Not specified | Not specified |

| Mobile Phase A | 0.2% (v/v) formic acid in water | 0.01% (v/v) formic acid in water |

| Mobile Phase B | 0.2% (v/v) formic acid in acetonitrile (B52724) | 0.01% (v/v) formic acid in acetonitrile |

| Gradient | 0-0.5 min, 0% B; 0.5-5.5 min, 95% B; 5.5-6.5 min, 95% B; 6.5-7.0 min, 0% B; 7.0-9.5 min, 0% B | 0-6.0 min, 65% B; 6.0-6.3 min, 90% B; 6.3-6.5 min, 100% B; 6.5-7.0 min, 100% B; 7.0-7.5 min, 25% B; 7.5-12.0 min, 25% B |

| Flow Rate | 500 µL/min | 400 µL/min |

| Column Temperature | 50 °C | 40 °C |

| Injection Volume | 10 µL | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) |

| Scan Type | Scheduled Multiple Reaction Monitoring (MRM) | Scheduled MRM |

| Data Analysis | Analyst 1.7.2, MultiQuant™ 3.0.3 | Analyst 1.7.2, MultiQuant™ 3.0.3 |

Data sourced from a comprehensive metabolomics assay. mdpi.com

Application of Metabolite-Alkyne-Tagging Strategies

Metabolite-alkyne-tagging is an innovative chemical biology strategy that has been successfully applied to study the metabolism of this compound. au.dknih.govresearchgate.net This approach involves introducing an alkyne group into a metabolite, which can then be detected and enriched through click chemistry reactions. researchgate.net

In the context of this compound, this strategy was employed to clarify its further metabolism into non-glycating species in human blood. au.dknih.govresearchgate.netsigmaaldrich.com This finding is significant as it points to a detoxification pathway for the reactive precursor, methylglyoxal. researchgate.net This technique, coupled with mass spectrometry, allows for the sensitive and specific tracking of metabolites through complex biological systems. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules like this compound. emerypharma.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. emerypharma.comyoutube.com

1D and 2D NMR Techniques for Structure Confirmation

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). emerypharma.comlibretexts.org The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. rsc.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for establishing the connectivity within the molecule. emerypharma.comyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the proton-proton network. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. youtube.com

For this compound, these techniques would confirm the presence of the two methyl groups, the methylene (B1212753) group, and the methine group bearing the hydroxyl function, as well as their positions relative to the two ketone carbonyl groups. The spectral data for this compound has been reported, confirming its structure. ingentaconnect.com

Table 2: Representative ¹H and ¹³C NMR Data for this compound This table contains example chemical shifts that would be expected for the different nuclei in this compound, based on published data and general principles of NMR spectroscopy.

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ~2.2 (s) | ~28 |

| C2 (C=O) | - | ~210 |

| C3 (CH-OH) | ~4.4 (dd) | ~75 |

| C4 (CH₂) | ~2.8 (m) | ~45 |

| C5 (C=O) | - | ~212 |

| C6 (CH₃) | ~2.1 (s) | ~26 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. The data presented are illustrative.

Elucidation of Stereochemistry through NMR Data

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). While standard 1D and 2D NMR techniques performed in an achiral solvent cannot distinguish between enantiomers, they are crucial for determining the relative stereochemistry in molecules with multiple chiral centers (diastereomers). For a molecule with a single chiral center like this compound, NMR can be used to confirm the presence of the single stereocenter. The assignment of the absolute configuration (R or S) typically requires either the use of chiral derivatizing agents, chiral solvating agents, or comparison with data from stereochemically defined standards. youtube.com The Cahn-Ingold-Prelog rules are used to assign the stereochemistry based on the priority of the groups attached to the chiral carbon. youtube.com

Spectroscopic Techniques (Beyond NMR and MS)

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The molecule's structure, featuring both hydroxyl (-OH) and carbonyl (C=O) groups, gives rise to characteristic absorption bands in the IR spectrum.

The primary vibrations of interest are the stretching frequencies of the O-H bond and the two C=O bonds. The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The carbonyl groups of the ketone functionalities lead to strong, sharp absorption bands. For saturated aliphatic ketones, this C=O stretch is typically observed around 1715 cm⁻¹. libretexts.org The presence of the hydroxyl group adjacent to one of the carbonyls (at the C3 position) can influence the electronic environment and potentially shift the absorption frequency of the C2 carbonyl group.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Carbonyl (C=O) | Stretching | ~1715 | Strong, Sharp |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-O | Stretching | 1050 - 1250 | Medium |

Data synthesized from general principles of IR spectroscopy for functional groups. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. In this compound, the two carbonyl groups act as the primary chromophores.

These groups can undergo a low-energy n→π* (n-to-pi-star) transition, which involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital. This transition for saturated ketones typically results in a weak absorption band in the 270-300 nm region. peacta.org A more intense π→π* (pi-to-pi-star) transition occurs at shorter wavelengths, usually below 200 nm. The specific absorption maxima (λ_max) and molar absorptivity (ε) can be influenced by the solvent environment. peacta.orgoptica.org Studies on similar dicarbonyl compounds show that interactions and tautomerization in solution can lead to complex spectra with multiple absorption bands. researchgate.netsemanticscholar.org For instance, research on various dicarbonyls in aqueous solutions has shown the development of distinct absorption maxima, with some features appearing between 320-350 nm. researchgate.net

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Carbonyl (C=O) | n → π* | 270 - 300 | Weak |

| Carbonyl (C=O) | π → π* | < 200 | Strong |

Data based on typical values for saturated ketones and dicarbonyl compounds. peacta.org

Chromatographic Separation Methods

Chromatography is indispensable for separating this compound from complex mixtures, enabling its accurate quantification. Both gas and liquid chromatography are employed, with the choice depending on the sample matrix and analytical objectives. sysrevpharm.orgnih.govigi-global.com

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound and its structural isomers. As a metabolite of n-hexane, its analysis is often performed alongside related compounds like 2,5-hexanedione (B30556). scielo.brresearchgate.net

A typical GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation is achieved based on the differential partitioning of compounds between the two phases. For n-hexane metabolites, columns like the OV-101 or HP-1 (100% polydimethylsiloxane) are commonly used. scielo.brnih.gov Detection is often accomplished using a Flame Ionization Detector (FID), which offers robust and linear response, or a Mass Spectrometer (MS) for definitive identification. scielo.brresearchgate.net Derivatization may sometimes be employed to enhance sensitivity for detection by an Electron Capture Detector (ECD). researchgate.net

Table 3: Example Gas Chromatography (GC) Parameters for Analysis of Related Hexanediones

| Parameter | Condition | Reference |

|---|---|---|

| Column | 100% polydimethylsiloxane (B3030410) HP® capillary column (30 m x 0.53 mm, 0.5 µm film) | scielo.br |

| Injector Temp. | 200 °C | scielo.br |

| Detector Temp. | 250 °C (FID) | scielo.br |

| Oven Program | 60°C (2 min), then 10°C/min to 127°C (5 min), then 40°C/min to 200°C (3 min) | scielo.br |

| Internal Standard | 5-methylhexanone-2 | scielo.br |

Liquid Chromatography (LC) for Complex Mixture Separation

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for analyzing less volatile compounds or those present in complex aqueous matrices, such as biological fluids. nih.govscite.ai This method is crucial for studying this compound as a metabolite. au.dk

In a typical reversed-phase HPLC setup, a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) carries the sample through a nonpolar stationary phase (e.g., a C18 column). This allows for the effective separation of polar analytes. The detection of this compound can be achieved using a UV detector, set to a wavelength corresponding to the carbonyl chromophore's absorption. For higher sensitivity and specificity, LC is often coupled with mass spectrometry (LC-MS). nih.govnih.gov Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for n-hexane metabolites when using LC-MS. nih.gov

Table 4: Example Liquid Chromatography (LC) Parameters for n-Hexane Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | HPLC with APCI-MS | nih.gov |

| Column | Reversed-phase | nih.gov |

| Flow Rate | 0.75 mL/min | nih.gov |

| Ionization Mode | Positive Ion | nih.gov |

| Detection | Selected Ion Monitoring (SIM) | nih.gov |

| Detection Limit | 0.05 mg/L (in urine) | nih.gov |

Emerging Research Areas and Future Prospects for 3 Hydroxyhexane 2,5 Dione

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical production has spurred research into novel synthetic pathways for valuable compounds like 3-Hydroxyhexane-2,5-dione. While direct large-scale sustainable synthesis of this compound is still an emerging area, research into its isomer, 1-hydroxyhexane-2,5-dione (B3055535) (1-HHD), provides significant insights. 1-HHD is produced from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from renewable biomass. rsc.orgresearchgate.net This conversion is typically achieved through catalytic hydrogenation and hydrolytic ring-opening, often employing various catalysts in aqueous systems. rsc.orgresearchgate.net

For instance, studies have demonstrated the conversion of HMF to 1-HHD using catalysts like palladium on carbon (Pd/C) in the presence of acetic acid, achieving yields up to 68%. mdpi.com Other research has explored ruthenium on carbon (Ru/C) catalysts in multiphase systems, achieving high selectivity and product isolation. acs.org The development of these routes for an isomer highlights a potential strategy for this compound: leveraging biomass-derived precursors.

A distinct and biochemically significant route to this compound involves the non-enzymatic reaction between methylglyoxal (B44143) and acetoacetate (B1235776). au.dknih.gov This pathway is particularly relevant in biological systems under ketosis and represents a sustainable route that occurs naturally. researchgate.net Future research will likely focus on translating these biological insights into controlled, scalable biocatalytic or chemocatalytic processes.

Table 1: Comparison of Synthetic Approaches Relevant to Hydroxyhexane-diones

| Target Compound | Precursor(s) | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 1-Hydroxyhexane-2,5-dione (Isomer) | 5-Hydroxymethylfurfural (HMF) | Pd/C, Acetic Acid, Water | Achieved 68% yield with 98% HMF conversion, demonstrating a viable route from a biomass platform chemical. | mdpi.com |

| 1-Hydroxyhexane-2,5-dione (Isomer) | HMF | Ru/C in an ionic liquid-assisted multiphase system | High selectivity (98%) and catalyst recyclability were demonstrated. | acs.org |

| 1-Hydroxyhexane-2,5-dione (Isomer) | HMF | Cp*Ir(III) complexes | Homogeneous catalysts showed high activity for the transformation in water. | mdpi.comacs.org |

| This compound | Methylglyoxal, Acetoacetate | Non-enzymatic aldol (B89426) reaction (in vivo) | Represents a naturally occurring synthetic route observed during diabetic and dietary ketosis. | au.dknih.gov |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The functional group array of this compound—featuring two ketone moieties and a secondary alcohol—renders it a versatile substrate for a wide range of chemical transformations. Current research has identified its ability to undergo further metabolism in biological systems into non-glycating species, a significant finding in the context of diabetic chemistry. au.dknih.gov

One of the most promising areas of exploration is its use in the synthesis of heterocyclic compounds. The 1,4-dicarbonyl structure is a classic precursor for the Paal-Knorr synthesis of pyrroles, furans, and thiophenes. Indeed, this compound has been shown to react with amines, such as methylamine, to form substituted pyrroles. This transformation opens the door to a vast library of potentially valuable heterocyclic derivatives.

Future research is expected to delve into derivatizations targeting its specific functional groups:

Hydroxyl Group: Esterification or etherification could be used to modify the compound's polarity and reactivity.

Carbonyl Groups: Reactions such as aldol condensations, reductions to diols, or reductive aminations could lead to a variety of linear and cyclic structures. The intramolecular aldol condensation of its isomer, 1-HHD, is a known route to valuable cyclopentanone (B42830) derivatives, suggesting a similar potential for 3-HHD. researchgate.net

Combined Reactivity: The interplay between the hydroxyl and carbonyl groups could be exploited for stereoselective syntheses, creating chiral building blocks.

The development of derivatization strategies, such as the use of tagging agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) used in vitamin analysis, could also facilitate the separation and quantification of its isomers and reaction products. escholarship.org

Advanced Understanding of Its Role in Non-Enzymatic Biochemical Networks

A significant breakthrough in the understanding of this compound is the elucidation of its role in non-enzymatic biochemical networks, particularly in the context of metabolic stress. Research has definitively shown that it is formed through a direct, non-enzymatic aldol reaction between the ketone body acetoacetate and methylglyoxal, a reactive dicarbonyl species. au.dknih.gov

This discovery is profound for several reasons:

A Novel Metabolic Pathway: It identifies a previously unknown metabolic route that becomes operative during ketosis, a state associated with diabetes and specific diets. au.dknih.govresearchgate.net

Buffering of a Reactive Metabolite: The reaction serves to buffer methylglyoxal, a highly reactive metabolite implicated in aging and diabetes-related complications through the formation of advanced glycation end-products (AGEs). au.dk

Endogenous Formation: this compound has been detected in the blood of insulin-starved patients at concentrations of 10-20% of the methylglyoxal level, confirming its status as an endogenous metabolite. nih.gov

This non-enzymatic process is part of the broader, complex network of reactions known as the Maillard reaction or non-enzymatic browning, which occurs between carbonyl compounds and amino groups. bohrium.comwur.nlmdpi.com While the Maillard reaction is well-known in food chemistry for producing color and flavor, its occurrence in biological systems has significant implications for health and disease. ualberta.ca Future research will focus on quantifying the flux through this pathway under different physiological and pathological conditions and understanding the ultimate fate and biological activity of the resulting 3-hydroxy-pyrrolated adducts formed from this compound. researchgate.net

Table 2: Non-Enzymatic Formation of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type | Biological Context | Reference |

|---|---|---|---|---|---|

| Acetoacetate | Methylglyoxal | This compound | Aldol Reaction (Non-Enzymatic) | Diabetic and dietary ketosis. Buffers reactive methylglyoxal. | au.dknih.govresearchgate.net |

Application as a Platform Chemical for Value-Added Biomolecules and Fine Chemicals

A platform chemical is a versatile, typically biomass-derived building block that can be converted into a spectrum of higher-value products. nih.govrsc.org While HMF is a well-established platform chemical, its derivatives, including the hydroxyhexane-diones, are emerging as secondary platforms. acs.orgfrontiersin.orguni-rostock.de

The potential of this compound as a platform chemical stems from its demonstrated conversion into other useful molecules. As noted, its reaction via the Paal-Knorr synthesis yields N-substituted pyrroles, a core structure in many pharmaceuticals and functional materials. This positions 3-HHD as a direct intermediate for a specific class of fine chemicals.

Drawing parallels from its isomer, 1-HHD, which is a precursor to cyclopentanone derivatives used in fragrances and flavoring agents, as well as triols for polyurethane production, suggests a broad scope of potential applications. researchgate.net The conversion of 3-HHD could lead to:

Novel Cyclopentanones: Intramolecular aldol condensation could yield unique substituted cyclopentenones.

Specialty Polyols: Complete hydrogenation of the dicarbonyl functions would produce a specific hexanetriol (B1209766) isomer, potentially with unique properties for polymer synthesis.

Chiral Building Blocks: Asymmetric reduction or derivatization could provide access to enantiomerically pure compounds for pharmaceutical synthesis.

The key to unlocking its potential as a platform chemical lies in the development of selective and efficient catalytic systems that can steer its transformation toward a desired class of value-added products.

Computational Chemistry and Modeling for Reaction Mechanism Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity, which is being increasingly applied to dicarbonyl compounds. sioc-journal.cnbeilstein-journals.orgresearchgate.net For this compound, computational modeling offers immense potential to accelerate research and development.

Key areas where computational chemistry can contribute include:

Mechanism Elucidation: DFT calculations can be used to map the potential energy surface for the formation of 3-HHD from methylglyoxal and acetoacetate, identifying transition states and intermediates to understand the reaction kinetics and thermodynamics. researchgate.net

Predicting Reaction Outcomes: Modeling can predict the regioselectivity and stereoselectivity of derivatization reactions, such as the Paal-Knorr synthesis or aldol condensations, guiding experimental efforts toward desired products.

Catalyst Design: Computational screening can help identify optimal catalysts for both the sustainable synthesis of 3-HHD and its subsequent conversion into value-added chemicals. This includes modeling the interaction of the substrate with catalyst surfaces or active sites. sioc-journal.cn

Tautomerism and Isomerism: Methods like multi-component DFT (MC_DFT) can accurately model the keto-enol tautomerism inherent to β-dicarbonyl systems and analyze isotope effects, providing a deeper understanding of the compound's intrinsic properties and reactivity. oup.com

By providing a molecular-level understanding of reaction mechanisms and energetics, computational modeling can significantly reduce the experimental effort required for process optimization and the discovery of new chemical transformations. bohrium.comsciforum.net

Table 3: Potential Applications of Computational Chemistry for this compound Research

| Computational Method | Research Application | Potential Insights | Reference Context |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism of formation/derivatization | Reaction pathways, transition state energies, kinetic/thermodynamic favorability. | sioc-journal.cnbeilstein-journals.orgresearchgate.netsciforum.net |

| Multi-Component DFT (MC_DFT) | Keto-enol tautomerism analysis | Accurate energy differences between tautomers, understanding of isotope effects on structure and stability. | oup.com |

| Molecular Dynamics (MD) | Solvent effects and conformational analysis | Influence of solvent on reaction pathways, stable conformations of the molecule. | researchgate.net |

| Catalyst-Substrate Interaction Modeling | Design of new synthetic routes | Predicting catalyst performance, understanding chemoselectivity in catalytic transformations. | sioc-journal.cn |

Q & A

Basic: What are the established synthetic routes for 3-hydroxyhexane-2,5-dione (3-HHD), and how do reaction conditions influence product purity?

3-HHD is synthesized via hydrogenation/hydrolytic ring-opening of biomass-derived platform molecules like 5-hydroxymethylfurfural (HMF). Heterogeneous catalysts such as Pt/C, Pd/C, or Au/Nb₂O₅ are typically employed under hydrogen pressure (1–5 MPa) in aqueous or alcoholic solvents at 80–120°C. Key parameters include:

- Catalyst selection : Pt/C favors diketone formation due to its high hydrogenation activity, while RhRe/SiO₂ promotes selective C=O bond cleavage .

- Solvent effects : Polar protic solvents (e.g., water, ethanol) enhance hydrolytic steps, reducing side products like furanic polymers.

- Temperature control : Lower temperatures (<100°C) minimize undesired over-hydrogenation to fully saturated alkanes.

Methodological tip : Use gas chromatography (GC) with flame ionization detection (FID) to monitor reaction progress and quantify 3-HHD yield against internal standards (e.g., dodecane) .

Advanced: How do steric and electronic factors govern the regioselectivity of 3-HHD formation during catalytic hydrogenation of HMF?

Regioselectivity in HMF conversion to 3-HHD is dictated by the interplay of catalyst surface geometry and substrate adsorption. For example:

- Pt/C catalysts exhibit strong adsorption of the furan ring via π-interactions, directing hydrogenation to the C2 and C5 carbonyl groups while preserving the hydroxyl group at C3.

- Electron-deficient catalysts (e.g., Au/TiO₂) favor partial hydrogenation due to weaker substrate binding, reducing over-reduction.

- Steric hindrance : Bulky ligands or catalyst supports (e.g., mesoporous silica) limit access to specific carbonyl sites, enhancing selectivity for 3-HHD over 1-hydroxyhexane-2,5-dione (HHD) .

Validation : Combine density functional theory (DFT) simulations with in-situ infrared (IR) spectroscopy to map adsorption configurations and transition states .

Basic: What spectroscopic techniques are most effective for structural elucidation of 3-HHD and its intermediates?

- NMR : ¹H and ¹³C NMR resolve hydroxyl and carbonyl group positions. For 3-HHD, the C3 hydroxyl proton appears as a singlet at δ 2.1–2.3 ppm, while the diketone carbonyls resonate at δ 207–210 ppm in ¹³C NMR .

- IR spectroscopy : Strong absorbance bands at ~1700 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (O-H stretching) confirm diketone and hydroxyl functionalities .

- Mass spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) identifies molecular ions ([M+H]⁺ at m/z 131.08) and fragmentation patterns .

Advanced tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures, particularly for intermediates like HMF derivatives .

Advanced: How can contradictions in historical metabolic studies of 3-HHD (Henze’s Ketol) be reconciled with modern analytical data?

Henze’s hypothesis (1930s) posited 3-HHD as a metabolic intermediate linking fatty acids to carbohydrates, but later studies dismissed this due to lack of isotopic tracer evidence. Modern reinterpretations suggest:

- Artifact formation : 3-HHD may arise during sample preparation (e.g., acid hydrolysis of lipid peroxides) rather than endogenous metabolism.

- Niche roles : 3-HHD could act as a transient metabolite in specific tissues (e.g., liver peroxisomes) undetected by bulk analyses.

Methodology : Apply stable isotope-labeled precursors (e.g., ¹³C-palmitate) with LC-MS/MS to track 3-HHD formation in cell models, ensuring artifact-free extraction protocols .

Advanced: What mechanistic insights explain the neurotoxic and metabotoxic effects of 3-HHD in branched-chain amino acid (BCAA) metabolism?

3-HHD accumulates in maple syrup urine disease (MSUD) due to defective BCAA catabolism. Its toxicity arises from:

- Electrophilic reactivity : The α,β-diketone structure forms Schiff bases with lysine residues, disrupting enzyme function (e.g., pyruvate dehydrogenase).

- Redox cycling : 3-HHD generates reactive oxygen species (ROS) via Fenton-like reactions, inducing oxidative stress.

Experimental design : Use neuronal cell lines (e.g., SH-SY5Y) treated with 3-HHD (0.1–1 mM) and measure ROS (via DCFH-DA assay) and mitochondrial membrane potential (via JC-1 staining) .

Basic: What chromatographic methods are optimal for isolating 3-HHD from complex reaction mixtures?

- HPLC : Reverse-phase C18 columns with isocratic elution (60:40 water:acetonitrile, 0.1% formic acid) achieve baseline separation of 3-HHD from HMF and furanic byproducts.

- GC-MS : Derivatize 3-HHD with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility; monitor m/z 131 (molecular ion) and 73 (TMS fragment) .

Validation : Compare retention times with authentic standards and spike recovery tests (>95% recovery).

Advanced: How can computational modeling guide the design of 3-HHD derivatives for antiviral or enzyme inhibition applications?

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions between 3-HHD derivatives and target proteins (e.g., HIV-1 integrase). Focus on the diketone motif for metal chelation (e.g., Mg²⁺ in integrase active sites) .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to optimize logP and bioavailability .

Basic: What are the stability considerations for 3-HHD under storage and experimental conditions?

3-HHD degrades via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.